molecular formula C7H3Cl2NO4 B3025355 3,5-Dichloro-2-nitrobenzoic acid CAS No. 23082-45-3

3,5-Dichloro-2-nitrobenzoic acid

Cat. No. B3025355
CAS RN: 23082-45-3
M. Wt: 236.01 g/mol
InChI Key: LKMJMYZOEGSMDN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.01 .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the complexation of 3,5-dinitrobenzoic acid (DNBA) with monoethanolamine (MEA). This process results in the formation of three isomorphic mixed-ligand complexes of Cu, Ni, Co with DNBA and MEA, as well as one organic salt in a polymorphic form .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Scientific Research Applications

1. Biochemical Assays and Thiol Group Determination

3,5-Dichloro-2-nitrobenzoic acid and related compounds like 5,5′-dithiobis(2-nitrobenzoic acid) have been synthesized and utilized for determining sulfhydryl groups in biological materials. This application is significant in biochemistry for studying proteins and enzymes containing thiol groups (Ellman, 1959).

2. Crystallography and Structural Analysis

In crystallography, compounds such as 2,4-dichloro-5-nitrobenzoic acid, which share structural similarities with this compound, have been explored. X-ray powder diffraction techniques have been employed to investigate their structures, demonstrating their importance in understanding molecular arrangements (Quevedo, Armas, & Marill, 1998).

3. Chemical Synthesis and Building Blocks

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid are used as multireactive building blocks in heterocyclic oriented synthesis. They are crucial in preparing various nitrogenous heterocycles, highlighting the role of nitrobenzoic acid derivatives in synthesizing compounds significant in drug discovery (Křupková et al., 2013).

4. Analytical Chemistry and Spectrophotometry

In analytical chemistry, derivatives of nitrobenzoic acid like 3,5-diBr-PAMB, synthesized from 3,5-dibromopyridyl, have been used in the spectrophotometric determination of metals. This demonstrates the application of nitrobenzoic acid derivatives in developing sensitive assays for metal detection (Furukawa & Shibata, 1982).

5. Pharmaceutical Research

In pharmaceutical research, 2-Chloro-4-nitrobenzoic acid, a compound similar to this compound, has been used in the development of molecular salts for the treatment of HIV and immune deficiency diseases. This showcases the potential of nitrobenzoic acid derivatives in creating new pharmaceutical compounds (Oruganti et al., 2017).

Safety and Hazards

3,5-Dichloro-2-nitrobenzoic acid may cause serious eye irritation, skin irritation, and respiratory irritation. It is recommended to handle this compound with gloves, avoid contact with skin and eyes, and avoid breathing dust .

properties

IUPAC Name

3,5-dichloro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJMYZOEGSMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410219
Record name 3,5-dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23082-45-3
Record name 3,5-dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dichlorobenzoic acid (50 g, 0.26 mol) in sulfuric acid (250 mL) at 0° C. was added nitric acid (18 g, 0.28 mol) dropwise, and the mixture warmed slowly to ambient temperature. After 5 hours the mixture was poured onto ice, and the white precipitate collected by filtration. The solid was washed with water (3×30 mL), and dried in vacuo to afford 55 g (90% yield) of 3,5-dichloro-2-nitrobenzoic acid; NMR (CDCl3) 8.3 (s, 1), 8.0 (s, 1) ppm.
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50 g
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18 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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